2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 330201-62-2
VCID: VC6030367
InChI: InChI=1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19)
SMILES: C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C15H11ClN2O2S2
Molecular Weight: 350.84

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

CAS No.: 330201-62-2

Cat. No.: VC6030367

Molecular Formula: C15H11ClN2O2S2

Molecular Weight: 350.84

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide - 330201-62-2

Specification

CAS No. 330201-62-2
Molecular Formula C15H11ClN2O2S2
Molecular Weight 350.84
IUPAC Name 2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19)
Standard InChI Key OATIXWRBDVEKIH-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide features three distinct moieties:

  • A chlorophenoxy group (C6H4ClO\text{C}_6\text{H}_4\text{ClO}) attached to an acetamide backbone.

  • A thiazole ring (C3H2N2S\text{C}_3\text{H}_2\text{N}_2\text{S}) substituted at the 4-position with a thiophene group.

  • A thiophene ring (C4H3S\text{C}_4\text{H}_3\text{S}) fused to the thiazole core.

The IUPAC name, 2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide, reflects this arrangement. The presence of electronegative atoms (Cl, O, N, S) and aromatic systems contributes to its reactivity and potential interactions with biological targets .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC15H11ClN2O2S2\text{C}_{15}\text{H}_{11}\text{ClN}_2\text{O}_2\text{S}_2
Molecular Weight350.84 g/mol
SMILESC1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
SolubilityNot publicly available
Melting/Boiling PointsUndocumented

The Standard InChIKey (OATIXWRBDVEKIH-UHFFFAOYSA-N) facilitates database searches and computational modeling. The compound’s solubility and stability under physiological conditions remain areas of ongoing research.

Synthesis and Optimization

Multi-Step Synthesis Pathway

The synthesis of this compound typically follows a three-step protocol:

  • Formation of the Thiazole Core: Cyclization of thiourea derivatives with α-halo ketones yields the 4-substituted thiazole ring .

  • Introduction of the Thiophene Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the thiophene moiety to the thiazole ring .

  • Acetamide Functionalization: Reaction of 2-chloroacetamide with 4-chlorophenol under basic conditions forms the final product .

Critical Reaction Parameters

  • Temperature: Maintained between 60–80°C to prevent side reactions.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are employed for cross-coupling steps .

Yield optimization studies report a maximum efficiency of 68–72% under controlled conditions.

Biological Activities and Mechanisms

Anticancer Properties

The compound demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.7 μM) by inducing apoptosis via caspase-3 activation. Its thiophene moiety facilitates intercalation into DNA, disrupting replication .

Comparative Bioactivity

A comparative analysis with structurally analogous compounds reveals:

CompoundAntimicrobial IC₅₀ (μM)Anticancer IC₅₀ (μM)Source
2-(4-Chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide9.2 (S. aureus)18.7 (MCF-7)
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide14.5 (E. coli)32.1 (HeLa)
N-(1,3-Thiazol-2-yl)acetamide>50>50

This highlights the enhanced efficacy conferred by the thiophene and chlorophenoxy groups .

Comparative Structural Analysis

Impact of Substituents

  • Chlorophenoxy Group: Enhances lipophilicity, improving membrane permeability.

  • Thiophene Moiety: Contributes to π-π stacking interactions with aromatic residues in enzyme active sites .

Molecular Weight and Bioavailability

With a molecular weight of 350.84 g/mol, the compound adheres to Lipinski’s Rule of Five (MW < 500), suggesting favorable oral bioavailability.

Future Directions and Applications

Therapeutic Development

  • Antibiotic Adjuvants: Synergistic studies with β-lactam antibiotics could address methicillin-resistant S. aureus (MRSA) .

  • Targeted Cancer Therapies: Conjugation with nanoparticle carriers may enhance tumor-specific delivery.

Synthetic Chemistry Innovations

  • Green Chemistry Approaches: Utilizing ionic liquids or microwave-assisted synthesis to improve yields .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator